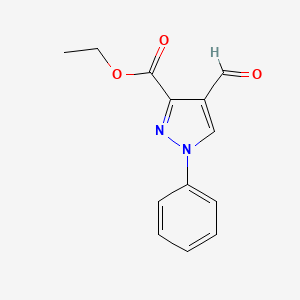

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

CAS No.: 1156510-01-8

Cat. No.: VC2782103

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156510-01-8 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | ethyl 4-formyl-1-phenylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 |

| Standard InChI Key | LUXQUZWWWWBKFW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 1156510-01-8) is characterized by its molecular formula C₁₃H₁₂N₂O₃ and molecular weight of 244.25 g/mol . The compound contains a pyrazole core with three key functional groups: a formyl group at position 4, an ethyl carboxylate at position 3, and a phenyl substituent at position 1. This arrangement of functionalities creates a versatile scaffold for diverse chemical transformations.

Physicochemical Characteristics

The compound typically exists as a white to off-white crystalline powder with a melting point of 98-99°C . Commercial samples are generally available with a purity of approximately 95% . The structure features a planar pyrazole ring with the phenyl group attached to the N-1 position, creating a distinctive three-dimensional arrangement that influences its reactivity patterns.

Table 1: Physical Properties of Ethyl 4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1156510-01-8 | |

| Molecular Formula | C₁₃H₁₂N₂O₃ | |

| Molecular Weight | 244.25 g/mol | |

| Physical Form | Crystalline powder | |

| Melting Point | 98-99°C | |

| Purity (Commercial) | ≥95% |

Synthetic Approaches

While the search results don't provide a direct synthetic route specifically for ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, several approaches can be inferred from the synthesis of related pyrazole derivatives.

Formylation Strategies

Chemical Reactivity and Transformations

The presence of multiple functional groups in ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate enables diverse chemical transformations, making it valuable in organic synthesis.

Reactions of the Formyl Group

The aldehyde functionality at position 4 is particularly reactive, enabling various condensation reactions. One documented example is the reaction with malonic acid to form (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid through Knoevenagel condensation . This transformation demonstrates the compound's utility in carbon-carbon bond formation reactions.

Multicomponent Reactions

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate serves as a key building block in multicomponent reactions for constructing complex heterocyclic systems. For instance, it has been employed in In(OTf)₃-HBF₄ assisted Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions . In these transformations, the compound reacts with pyridin-2-amine and tert-butyl isonitrile to form pyrazolopyridinone-fused imidazopyridine scaffolds through a one-pot synthesis approach.

Biological Activities

Pyrazole derivatives, including those structurally related to ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, demonstrate diverse biological activities that make them significant in medicinal chemistry and drug discovery.

Antioxidant Properties

The compound has been observed to exhibit antioxidant activity through its ability to neutralize free radicals and prevent oxidative damage to cells. This property is particularly valuable in developing agents that combat oxidative stress-related conditions.

Cellular Signaling Modulation

Research indicates that ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate influences cellular processes by modulating key signaling pathways. It affects the activity of enzymes involved in cell signaling, such as kinases and phosphatases, which are critical regulatory components in cellular function.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and its derivatives is crucial for rational molecular design in drug discovery and materials science applications.

Key Structural Features

The biological and chemical properties of this compound are significantly influenced by three key structural elements:

-

The pyrazole core, which provides a scaffold for positioning functional groups in three-dimensional space

-

The formyl group at position 4, which serves as a reactive site for condensation reactions and may contribute to biological interactions

-

The phenyl substituent at N-1, which affects the compound's lipophilicity and potential for π-stacking interactions with biological targets

Effect of Substituents

Research Applications

The versatile reactivity profile of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has led to its application in various research areas, from synthetic organic chemistry to medicinal research.

Heterocyclic Synthesis

The compound serves as a valuable building block for constructing complex heterocyclic systems. Its bifunctional nature, featuring both formyl and ester groups, enables selective modifications and diverse transformations. This has been demonstrated in the synthesis of pyrazolopyridinone-fused imidazopyridines through multicomponent reactions .

Medicinal Chemistry

In medicinal chemistry, ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and its derivatives are explored for their potential therapeutic applications based on their biological activities. The anti-inflammatory, antioxidant, and cellular signaling modulation properties make these compounds promising candidates for drug discovery efforts.

Materials Science

The photochemical properties observed in structurally related pyrazole derivatives suggest potential applications in materials science. These include the development of photochromic materials for optical switches, smart windows, and other light-responsive devices.

Future Research Directions

Based on the current understanding of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, several promising research directions emerge:

Synthetic Methodology Development

There is considerable scope for developing more efficient and selective methods for synthesizing ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and its derivatives. This includes exploring green chemistry approaches, such as catalytic methods with reduced environmental impact, and more efficient formylation strategies.

Comprehensive Biological Screening

Further biological evaluation of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate across a wider range of assays would provide a more complete understanding of its therapeutic potential. Given the demonstrated activities of related compounds, investigations into specific mechanisms of action would be particularly valuable.

Novel Derivative Development

Structure-activity relationship studies could guide the development of novel derivatives with enhanced or selective biological activities. Strategic modifications of the core structure, particularly at the formyl and ester positions, could yield compounds with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume